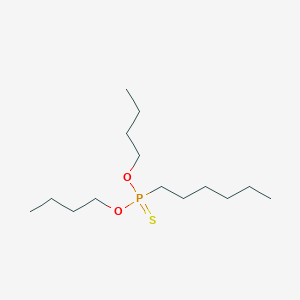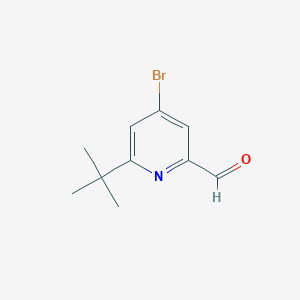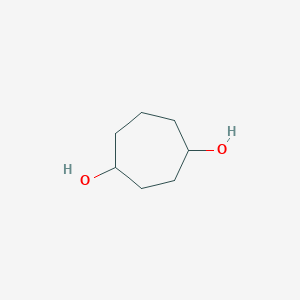
Ethenylidenephosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenylidenephosphane can be synthesized through several methods. One common approach involves the reaction of vinyl halides with phosphine under controlled conditions. For example, the reaction of vinyl chloride with phosphine in the presence of a base can yield this compound. Another method involves the dehydrohalogenation of alkylphosphonium salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using vinyl halides and phosphine. The process requires stringent control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethenylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Ethenylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ethenylidenephosphane exerts its effects involves its ability to act as a ligand, forming complexes with metals and other substrates. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the complexes formed.
Comparison with Similar Compounds
Phosphine (PH₃): A simpler phosphorus compound with different reactivity.
Triphenylphosphine (PPh₃): A more complex organophosphorus compound used extensively in catalysis.
Vinylphosphonic Acid: A related compound with a phosphonic acid group instead of a phosphine.
Uniqueness: Ethenylidenephosphane is unique due to its vinyl group, which imparts distinct reactivity compared to other phosphines. This makes it particularly useful in the synthesis of polymers and as a ligand in coordination chemistry, where its ability to form stable complexes with metals is highly valued.
Properties
CAS No. |
102146-31-6 |
|---|---|
Molecular Formula |
C2H3P |
Molecular Weight |
58.02 g/mol |
InChI |
InChI=1S/C2H3P/c1-2-3/h3H,1H2 |
InChI Key |
WDVWGELBQCDCNV-UHFFFAOYSA-N |
Canonical SMILES |
C=C=P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)




![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)



